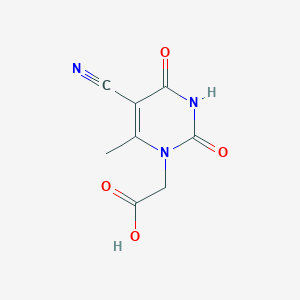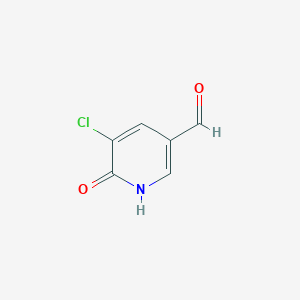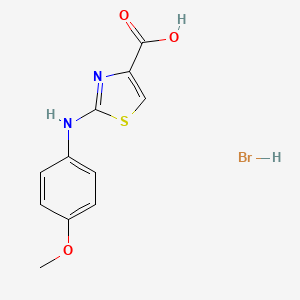
2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole ring. For instance, the Gewald synthesis technique is a common method used to synthesize substituted thiazoles, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile, which is a related compound . Additionally, the Vilsmeier-Haack reaction is another method used to introduce aldehyde groups into thiazole derivatives . These methods highlight the versatility and complexity of synthesizing substituted thiazoles.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the ring can significantly influence the compound's properties and reactivity. For example, the crystal structure of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was determined using X-ray diffraction, revealing the zwitterionic nature of the compound in the solid state . This kind of structural information is crucial for understanding the behavior of these molecules in different environments.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions, depending on the functional groups present. For example, cyclization of carboxylic acid groups with thiosemicarbazide can lead to the formation of 1,3,4-thiadiazole derivatives . These reactions are essential for the diversification of thiazole-based compounds and their potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of methoxy and carboxylic acid groups can affect the compound's hydrogen bonding capability, as seen in the study of 4-methylthiadiazole-5-carboxylic acid, where hydrogen bonding and solvent effects were investigated . Additionally, the widespread occurrence of a related compound, 2-acetylthiazole-4-carboxylic acid, in biological material suggests that these compounds may have significant biological relevance .
Wissenschaftliche Forschungsanwendungen
Biological Distribution and Potential as a Coenzyme
- Widespread Occurrence in Organisms : This compound has been identified in various organisms, including eukaryotes, archaebacteria, and eubacteria. Its presence in diverse biological systems suggests its significance in cellular processes. The compound occurs at levels ranging from 27 to 1100 nmol/g of dry weight in these organisms, indicating its abundant presence and potential biological relevance (White, 1990).
Chemical Properties and Synthesis
- Synthesis and Structural Analysis : The synthesis and structure of related thiazole compounds, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid, have been reported. These studies provide insights into the chemical properties and potential applications of thiazole derivatives in various scientific domains (Kennedy et al., 1999).
Applications in Material Science
- Corrosion Inhibition : Thiazole-based compounds have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. These compounds show potential as effective corrosion inhibitors, indicating their utility in material protection and maintenance (Chaitra et al., 2016).
Pharmaceutical Research
- Drug Synthesis and Evaluation : Thiazole derivatives are integral in synthesizing various pharmacological agents. For example, they are used in creating potent PPARpan agonists, indicating their importance in developing new therapeutic agents (Guo et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-10(12(14)15)13-11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMMQIZKOKFUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1358541.png)






![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)
